Cas no 221690-68-2 ((2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis)

(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride is a cis isomer, offering specific chemical properties for applications in pharmaceuticals and organic synthesis. This compound demonstrates high purity and structural stability, ensuring consistent performance in various reactions. Its cis configuration contributes to unique reactivity patterns, making it a valuable tool in drug discovery and chemical research.
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis structure
221690-68-2 structure
Product Name:(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
CAS No:221690-68-2
MF:C7H14ClNO2
MW:179.644561290741
MDL:MFCD28656972
CID:5164612
PubChem ID:91662931
Update Time:2025-06-20

(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinecarboxylic acid, 6-methyl-, hydrochloride (1:1), (2S,6S)-
    • (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
    • MDL: MFCD28656972
    • Inchi: 1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1
    • InChI Key: ULNCJZLBMVNKCG-GEMLJDPKSA-N
    • SMILES: C([C@@H]1CCC[C@H](C)N1)(=O)O.Cl

(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-199798-0.05g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
0.05g
$587.0 2023-09-16
Enamine
EN300-199798-0.1g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
0.1g
$615.0 2023-09-16
Enamine
EN300-199798-0.25g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
0.25g
$642.0 2023-09-16
Enamine
EN300-199798-0.5g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
0.5g
$671.0 2023-09-16
Enamine
EN300-199798-1.0g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
1g
$699.0 2023-05-25
Enamine
EN300-199798-2.5g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
2.5g
$1370.0 2023-09-16
Enamine
EN300-199798-5.0g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
5g
$2028.0 2023-05-25
Enamine
EN300-199798-10.0g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
10g
$3007.0 2023-05-25
Enamine
EN300-199798-1g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
1g
$699.0 2023-09-16
Enamine
EN300-199798-5g
(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis
221690-68-2
5g
$2028.0 2023-09-16

Additional information on (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis

Introduction to (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis (CAS No. 221690-68-2)

(2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis (CAS No. 221690-68-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (2S,6S)-cis-6-methylpiperidine-2-carboxylic acid hydrochloride, is a derivative of piperidine and is characterized by its unique stereochemistry and functional groups. The presence of the chiral centers at the 2 and 6 positions, along with the methyl group at the 6 position, imparts specific properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis consists of a piperidine ring with a carboxylic acid group attached to the 2-position and a methyl group at the 6-position. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for various applications in pharmaceutical research and development. The cis configuration of the compound is crucial for its biological activity and reactivity in synthetic transformations.

In recent years, (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis has been extensively studied for its potential use in the development of novel therapeutic agents. One of the key areas of interest is its role as a building block in the synthesis of peptides and peptidomimetics. The chiral nature of the compound allows for the precise control of stereochemistry during synthesis, which is essential for optimizing the biological activity and pharmacokinetic properties of the final products.

Research has shown that (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis can be used to synthesize compounds with diverse biological activities. For instance, it has been employed in the development of inhibitors for various enzymes involved in disease pathways. One notable example is its use in the synthesis of inhibitors for metalloproteinases, which are implicated in conditions such as cancer metastasis and arthritis. The ability to modulate these enzymes through targeted inhibition offers promising therapeutic strategies.

Beyond enzyme inhibition, (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis has also shown potential in the design of small molecule modulators for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are targets for numerous drugs on the market. By incorporating this compound into ligand design, researchers can fine-tune receptor activation or inhibition profiles to achieve desired therapeutic outcomes.

The synthetic versatility of (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis is another factor contributing to its importance in pharmaceutical research. Various synthetic routes have been developed to access this compound efficiently and on a large scale. One common approach involves asymmetric synthesis using chiral catalysts or auxiliaries to ensure high enantiomeric purity. This is crucial for ensuring that the final products meet regulatory standards for drug development.

In addition to its use as an intermediate in drug discovery, (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis has also been explored for its potential as a lead compound itself. Studies have demonstrated that it exhibits moderate to high potency against certain biological targets, suggesting that further optimization could yield promising drug candidates. For example, derivatives of this compound have shown antiviral activity against RNA viruses such as influenza and SARS-CoV-2.

The safety profile of (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis is another important consideration in its development as a pharmaceutical agent. Preclinical studies have indicated that it is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, ongoing research is necessary to fully characterize its safety profile across different species and dosing regimens.

In conclusion, (2S,6S)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis (CAS No. 221690-68-2) is a versatile and valuable compound with significant potential in pharmaceutical research and development. Its unique stereochemistry and functional groups make it an ideal building block for synthesizing bioactive molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm